molecular formula C19H19NO3S B2470883 N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide CAS No. 1206994-15-1

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2470883
CAS No.: 1206994-15-1
M. Wt: 341.43
InChI Key: ZOTCOCHBPHGLPQ-UHFFFAOYSA-N
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Description

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a tetrahydropyran ring substituted with a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran-2-carboxylic acid, which is then coupled with the tetrahydropyran derivative. The thiophene group is introduced through a substitution reaction. The reaction conditions often involve the use of catalysts, solvents like dichloromethane, and reagents such as thionyl chloride for the activation of carboxylic acids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxamide group can produce the corresponding amine .

Scientific Research Applications

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes or receptors, modulating their activity. The thiophene and tetrahydropyran groups can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-naphthamide
  • N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Uniqueness

Compared to similar compounds, N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzofuran core, in particular, can enhance its interaction with certain biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c21-18(16-12-14-4-1-2-5-15(14)23-16)20-13-19(7-9-22-10-8-19)17-6-3-11-24-17/h1-6,11-12H,7-10,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTCOCHBPHGLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3O2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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